molecular formula C12H19NS2 B6647583 N-(2-thiophen-2-ylpropyl)thian-4-amine

N-(2-thiophen-2-ylpropyl)thian-4-amine

Cat. No.: B6647583
M. Wt: 241.4 g/mol
InChI Key: JMTWYVRUMVJMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thiophen-2-ylpropyl)thian-4-amine, also known as TPCA-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research and development.

Mechanism of Action

N-(2-thiophen-2-ylpropyl)thian-4-amine works by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. By inhibiting the activity of IKKβ, this compound can block the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on cells and tissues. These effects include the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-angiogenic effects, which can help to inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-thiophen-2-ylpropyl)thian-4-amine is its specificity for IKKβ, which allows for targeted inhibition of the NF-κB signaling pathway. This specificity can help to reduce off-target effects and improve the overall safety of the compound. However, this compound has also been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-thiophen-2-ylpropyl)thian-4-amine and its therapeutic applications. Some possible areas of focus include:
- Further studies on the mechanisms of action of this compound and its effects on cellular processes
- Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound
- Evaluation of the efficacy of this compound in combination with other therapies for cancer and inflammatory diseases
- Exploration of the potential use of this compound in other disease areas, such as neurodegenerative diseases or infectious diseases.
In conclusion, this compound is a promising small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its specificity for IKKβ and its anti-inflammatory and anti-tumor properties make it a promising candidate for further research and development. Future studies will be needed to fully understand the mechanisms of action of this compound and its potential applications in various disease areas.

Synthesis Methods

N-(2-thiophen-2-ylpropyl)thian-4-amine can be synthesized using a multi-step process that involves the reaction of 2-thiophen-2-ylpropanal with thiosemicarbazide, followed by cyclization and reduction steps. The final product is a yellow crystalline solid that is soluble in DMSO and ethanol.

Scientific Research Applications

N-(2-thiophen-2-ylpropyl)thian-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. In rheumatoid arthritis and inflammatory bowel disease, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(2-thiophen-2-ylpropyl)thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS2/c1-10(12-3-2-6-15-12)9-13-11-4-7-14-8-5-11/h2-3,6,10-11,13H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTWYVRUMVJMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCSCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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